molecular formula C9H8BrN B1524028 2-(3-Bromo-4-methylphenyl)acetonitrile CAS No. 1261618-06-7

2-(3-Bromo-4-methylphenyl)acetonitrile

Cat. No.: B1524028
CAS No.: 1261618-06-7
M. Wt: 210.07 g/mol
InChI Key: JZGKZDJFUXPZGW-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrN. It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with an acetonitrile group. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-methylphenyl)acetonitrile typically involves the bromination of 4-methylphenylacetonitrile. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., LiAlH4, H2 with Pd/C), solvents (e.g., ether, THF).

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in primary amines.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)acetonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Employed in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitrile group can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s binding affinity and specificity towards various biological targets, affecting pathways such as enzyme activity and receptor signaling.

Comparison with Similar Compounds

  • 2-(4-Bromo-2-methylphenyl)acetonitrile
  • 2-(3-Bromo-2-methylphenyl)acetonitrile

Comparison:

  • Structural Differences: The position of the bromine and methyl groups varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Uniqueness: 2-(3-Bromo-4-methylphenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct properties and potential applications compared to its analogs.

Properties

IUPAC Name

2-(3-bromo-4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGKZDJFUXPZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261618-06-7
Record name 2-(3-bromo-4-methylphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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